molecular formula C14H22N4O2S B5588857 1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide

1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide

Cat. No. B5588857
M. Wt: 310.42 g/mol
InChI Key: WUXGQTWHVUTTPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinecarboxamide derivatives involves complex organic synthesis techniques, including condensation reactions, protection and deprotection steps, and reductive amination processes. These methods are crucial for constructing the piperidine backbone and introducing various functional groups at strategic positions to achieve the desired compound (Hay et al., 2006; Misra et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical features a complex arrangement of atoms that allows for interactions with biological targets. The presence of the piperidinecarboxamide moiety, along with other functional groups, plays a crucial role in the compound's activity and selectivity towards specific receptors or enzymes (Albreht et al., 2009).

Chemical Reactions and Properties

Piperidinecarboxamide derivatives undergo various chemical reactions, including interactions with receptors and enzymes, which are modulated by their specific molecular structure. The presence of functional groups such as the thiazole and aminoethyl side chains contribute to the compound's reactivity and biological activity (Badr et al., 1981; Shahinshavali et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The specific arrangement of functional groups affects the compound's physical state and its behavior in different solvents, which is critical for its application in various scientific fields (Van Daele et al., 1976).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-2-11-9-21-13(17-11)7-16-14(20)10-3-5-18(6-4-10)8-12(15)19/h9-10H,2-8H2,1H3,(H2,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXGQTWHVUTTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2CCN(CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide

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